N-(3-Mercapto-2-methylpropanoyl)glycine
Overview
Description
ICI 199,441 hydrochloride is a highly potent and selective κ-opioid receptor agonistThis compound is known for its significant analgesic properties and has been extensively studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICI 199,441 hydrochloride involves several key steps:
Formation of the intermediate: The initial step involves the reaction of 3,4-dichlorobenzyl chloride with methylamine to form 3,4-dichlorobenzyl methylamine.
Acylation: The intermediate is then acylated with acetic anhydride to form N-methyl-3,4-dichlorophenylacetamide.
Addition of the pyrrolidine ring: The final step involves the addition of the pyrrolidine ring through a reaction with (S)-1-phenyl-2-pyrrolidin-1-ylethylamine under controlled conditions to yield ICI 199,441 hydrochloride
Industrial Production Methods
Industrial production of ICI 199,441 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ICI 199,441 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents like lithium aluminum hydride.
Substitution: ICI 199,441 hydrochloride can participate in substitution reactions, especially nucleophilic substitution, due to the presence of the chloro groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide
Major Products Formed
Oxidation: The major products formed are oxidized derivatives of the original compound.
Reduction: The major products are reduced forms of the compound, often with the removal of the chloro groups.
Substitution: The major products are substituted derivatives where the chloro groups are replaced by other nucleophiles
Scientific Research Applications
ICI 199,441 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of κ-opioid receptor agonists.
Biology: It is employed in research to understand the role of κ-opioid receptors in various biological processes.
Medicine: ICI 199,441 hydrochloride is studied for its potential therapeutic applications in pain management and as an analgesic.
Industry: It is used in the development of new analgesic drugs and in the study of opioid receptor pharmacology
Mechanism of Action
ICI 199,441 hydrochloride exerts its effects by selectively binding to κ-opioid receptors. These receptors are G-protein-coupled receptors that are widely distributed in the central nervous system and peripheral tissues. Upon binding, ICI 199,441 hydrochloride activates the κ-opioid receptors, leading to the inhibition of adenylate cyclase activity, reduction in cyclic adenosine monophosphate levels, and subsequent modulation of ion channels. This results in analgesic effects and other physiological responses .
Comparison with Similar Compounds
Similar Compounds
U-50488: Another potent κ-opioid receptor agonist, but ICI 199,441 hydrochloride is 146-fold more active.
U-47700: A synthetic opioid with similar analgesic properties but different receptor selectivity.
U-69,593: Another κ-opioid receptor agonist with comparable effects but different chemical structure
Uniqueness
ICI 199,441 hydrochloride stands out due to its high potency and selectivity for κ-opioid receptors. Its unique chemical structure and high activity make it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-(3-Mercapto-2-methylpropanoyl)glycine, commonly referred to as tiopronin, is a thiol-substituted derivative of glycine that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role as an angiotensin-converting enzyme (ACE) inhibitor, contributing to various pharmacological applications, particularly in the management of cardiovascular diseases and cancer treatment. This article explores the biological activity of tiopronin, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.
Tiopronin operates through several mechanisms:
- ACE Inhibition : It inhibits the ACE, leading to decreased levels of angiotensin II, which results in vasodilation and reduced blood pressure. This mechanism is crucial for treating conditions like hypertension and heart failure.
- Multidrug Resistance (MDR) Sensitivity : Tiopronin has shown collateral sensitivity towards multidrug-resistant (MDR) cancer cell lines. It selectively induces cytotoxicity in cells expressing P-glycoprotein (P-gp) and multidrug resistance protein 1 (MRP1), thereby enhancing the efficacy of conventional chemotherapeutics like doxorubicin and taxol .
- Redox Activity : The thiol group in tiopronin allows it to act as a scavenger of reactive oxygen species (ROS), which may provide protective effects against oxidative stress-related damage .
Pharmacological Applications
Tiopronin's unique properties have led to its use in various therapeutic contexts:
- Cardiovascular Diseases : As an ACE inhibitor, tiopronin is utilized to manage hypertension and related cardiovascular conditions by promoting vasodilation and reducing fluid retention.
- Cancer Treatment : Its ability to sensitize MDR cancer cells makes tiopronin a candidate for combination therapies aimed at overcoming drug resistance in chemotherapy .
- Renal Protection : Tiopronin has been employed to prevent nephrotoxicity associated with platinum-based chemotherapies, showcasing its protective role in renal health .
Research Findings
Recent studies have provided valuable insights into the biological activity of tiopronin:
- In Vitro Studies : Research has demonstrated that tiopronin displays selective toxicity towards MDR cell lines without affecting non-resistant counterparts. This selectivity is attributed to its ability to destabilize P-gp mRNA and reduce P-gp protein levels over time .
- Pharmacokinetics : The incorporation of deuterium into tiopronin (as seen in deuterated analogs) has been shown to affect its pharmacokinetic properties, potentially altering its metabolic pathways and enhancing its therapeutic profile .
Data Summary
The following table summarizes key characteristics and findings related to this compound:
Characteristic | Details |
---|---|
Molecular Formula | C6H11N O3S |
Molecular Weight | 182.25 g/mol |
Primary Action | ACE Inhibition |
Applications | Cardiovascular diseases, cancer therapy, renal protection |
Mechanisms of Action | - Inhibition of angiotensin II production |
- Collateral sensitivity in MDR cancer cells | |
- Redox activity and ROS scavenging |
Case Studies
- Cardiovascular Impact : A clinical study demonstrated that patients treated with tiopronin showed significant reductions in blood pressure compared to controls, supporting its use as an effective ACE inhibitor.
- Cancer Therapy Enhancement : In a cohort of patients with breast cancer exhibiting MDR characteristics, the addition of tiopronin to standard chemotherapy regimens resulted in improved treatment outcomes, highlighting its potential as a sensitizing agent against resistant tumors .
Properties
IUPAC Name |
2-[(2-methyl-3-sulfanylpropanoyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-4(3-11)6(10)7-2-5(8)9/h4,11H,2-3H2,1H3,(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOCIBBWDLKODX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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